molecular formula C7H11NO B051762 (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one CAS No. 118608-30-3

(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one

货号: B051762
CAS 编号: 118608-30-3
分子量: 125.17 g/mol
InChI 键: SUDPHUUFVZFKBR-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anti-Inflammatory Properties

Research indicates that pyrrolizine compounds, including (S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, exhibit anti-inflammatory effects. These compounds have been shown to modulate immune responses by affecting leukocyte migration and integrin activation, which are crucial in inflammatory processes . The mechanism involves the inhibition of integrin activation, thereby reducing leukocyte adhesion and migration to sites of inflammation.

Table 1: Summary of Anti-Inflammatory Effects

Study ReferenceCompound TestedKey Findings
This compoundInhibition of leukocyte migration; modulation of integrin activation
Related pyrrolizine derivativesEffective in reducing inflammatory markers in vitro

Cancer Therapeutics

Recent studies have explored the potential of this compound in cancer treatment, particularly through its application in targeted protein degradation (TPD) strategies. The compound has been linked to chimeric small molecules that target lysosomal membrane proteins for degradation, thus facilitating the clearance of oncogenic proteins . This approach shows promise in enhancing the efficacy of existing cancer therapies.

Case Study: LYMTACs and KRAS Degradation

A notable application involves the development of LYMTACs (Lysosomal Targeting Chimeras), which utilize this compound as a core structure to target membrane proteins like KRAS G12D in pancreatic cancer cells. The study demonstrated that these compounds could induce significant degradation of KRAS, leading to reduced cell viability and pathway activity .

Table 2: Efficacy of LYMTACs in Cancer Treatment

CompoundTarget ProteinCell Line UsedResults
LYMTAC-1KRAS G12DAsPC-1Induced degradation; reduced cell proliferation
LYMTAC-4Multiple kinasesHCT116Enhanced degradation compared to standard inhibitors

属性

CAS 编号

118608-30-3

分子式

C7H11NO

分子量

125.17 g/mol

IUPAC 名称

(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one

InChI

InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1

InChI 键

SUDPHUUFVZFKBR-LURJTMIESA-N

SMILES

C1CC2CC(=O)CN2C1

手性 SMILES

C1C[C@H]2CC(=O)CN2C1

规范 SMILES

C1CC2CC(=O)CN2C1

同义词

1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。